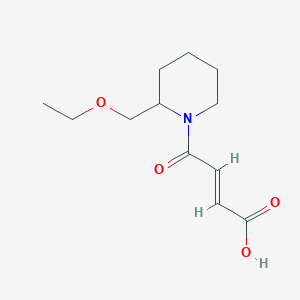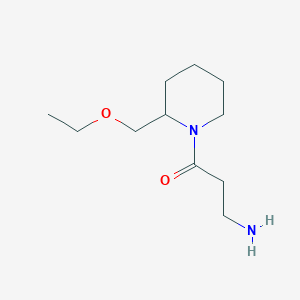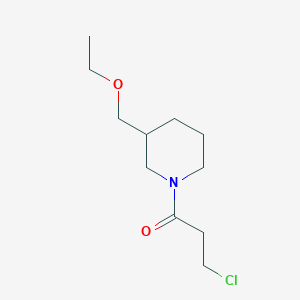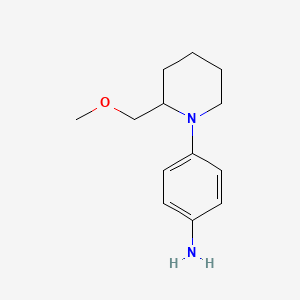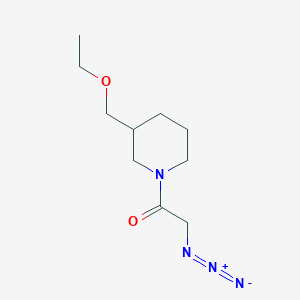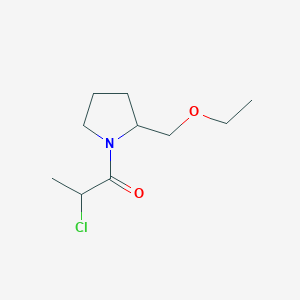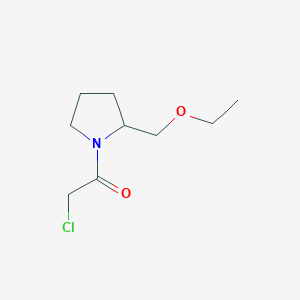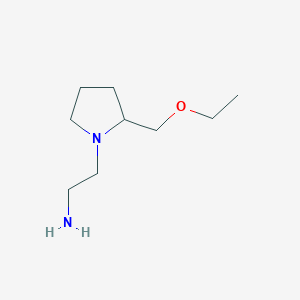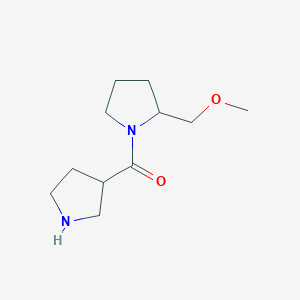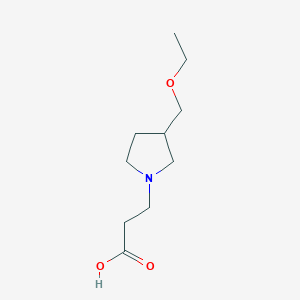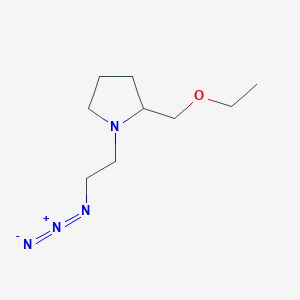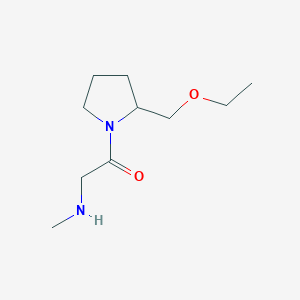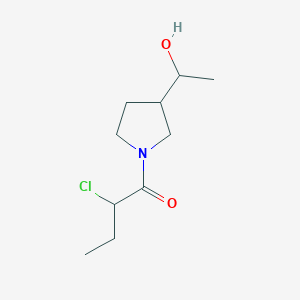
2-Chloro-1-(3-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one
Übersicht
Beschreibung
The compound “2-Chloro-1-(3-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is found in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. These methods often involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a butanone group, and a chloro group. The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrrolidine ring, for example, can undergo various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a pyrrolidine ring could influence its solubility and stability .Wissenschaftliche Forschungsanwendungen
Analytical Characterization and Synthetic Approaches
- The analytical characterization of cathinones and N-pyrrolidinyl-substituted amphetamines, including methodologies like UHPLC-QTOF-MS, GC-Orbitrap-MS, NMR, and FT-IR, facilitates understanding the structural and chemical properties of novel psychoactive substances. This knowledge aids forensic laboratories in identifying new substances with similar structures in casework (Cui-mei Liu et al., 2022).
Quantum Chemical Investigations
- DFT and quantum chemical investigations into the molecular properties of substituted pyrrolidinones offer insights into the electronic, thermodynamic, and structural characteristics of these compounds. This research can support the development of new materials and molecules with tailored properties for various applications (M. Bouklah et al., 2012).
Antiviral and Biological Activity
- The study of substituted tubercidin analogues, including those with pyrrolidinyl and hydroxyethyl groups, for their antiviral properties against RNA and DNA viruses in cell cultures demonstrates the potential of such compounds in developing therapeutic agents. The research highlights the importance of structural modification at specific positions for enhanced biological activity (D. Bergstrom et al., 1984).
Synthesis and Derivatization
- The synthesis and derivatization of selected cathinones by spectroscopic studies, including the identification of novel hydrochloride salts of cathinones, illustrate the continuous effort in synthesizing and characterizing new chemical entities with potential research and therapeutic applications (J. Nycz et al., 2016).
Wirkmechanismus
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is often involved in binding to biological targets, but without specific studies on this compound, it’s difficult to identify its primary targets.
Mode of action
The mode of action would depend on the specific biological target of the compound. For example, some compounds with a pyrrolidine ring are known to inhibit the uptake of dopamine and norepinephrine .
Biochemical pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Compounds with a pyrrolidine ring can have a wide range of effects, depending on their specific structure and targets .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors. For example, the presence of a pyrrolidine ring can enhance the three-dimensional coverage of the molecule, potentially affecting its pharmacokinetic properties .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Some compounds with a pyrrolidine ring have been found to have potent biological activity .
Zukünftige Richtungen
Pyrrolidine derivatives have been found in many important synthetic drug molecules and have shown diverse biological activities . Therefore, the exploration of new pyrrolidine derivatives, such as “2-Chloro-1-(3-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one”, could be a promising direction for future research.
Eigenschaften
IUPAC Name |
2-chloro-1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-3-9(11)10(14)12-5-4-8(6-12)7(2)13/h7-9,13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKXEMVPRTZHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C1)C(C)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



